molecular formula C8H14 B1211299 Octa-2,6-diene

Octa-2,6-diene

Cat. No. B1211299
M. Wt: 110.2 g/mol
InChI Key: LAGGTOBQMQHXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-octadiene is an alkadiene that is octane with the two double bonds located at positions 2 and 6.

Scientific Research Applications

Synthesis of Bicyclic Systems

Octa-2,6-diene derivatives have been utilized in the synthesis of complex bicyclic systems. For instance, tetrachlorocyclopropene derivatives of octa-2,6-diene serve as intermediates in creating bicyclo[5.4.0]undecane synthons, highlighting their importance in synthetic chemistry (Batson et al., 2004).

Hydroformylation Processes

Octa-2,6-dienes are specifically hydroformylated at terminal double bonds, demonstrating their role in selective chemical processes. This specificity is crucial for synthesizing certain aldehydes, showing octa-2,6-diene's utility in organic synthesis (Grigg, Reimer, & Wade, 1983).

Preparation of C2-Symmetric Ligands

C2-symmetric bicyclo[2.2.2]octa-2,5-dienes, derived from octa-2,6-dienes, have been prepared for use in rhodium-catalyzed asymmetric reactions. This application is significant in the field of catalysis and asymmetric synthesis (Otomaru et al., 2005).

Lithiation and Functionalization

Direct lithiation of bicyclo[3,2,1]octa-2,6-diene has been achieved, leading to the formation of various derivatives. This method is crucial for the functionalization of this compound in organic synthesis (Köhler & Hertkorn, 1983).

Medicinal Chemistry Research

In medicinal chemistry, methods for synthesizing azabicyclo[3.2.1]octanes from octa-2,6-diene derivatives have been developed. This indicates the compound's potential in developing new pharmaceutical agents (Armstrong & Bergmeier, 2017).

NMR Chemical Shift Calculations

Studies involving the calculation of NMR chemical shifts for compounds like bicyclo[3.2.1]octa-2,6-diene provide valuable information for understanding molecular structure and behavior (Werstiuk & Ma, 1996).

Construction of Complex Bicyclic Frameworks

Octa-2,6-dienes have been used in thermal ring-closing reactions to construct various bicyclic frameworks, demonstrating their versatility in organic synthesis (Mukai, Hara, Miyashita, & Inagaki, 2007).

properties

Product Name

Octa-2,6-diene

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

IUPAC Name

octa-2,6-diene

InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-6H,7-8H2,1-2H3

InChI Key

LAGGTOBQMQHXON-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC=CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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